molecular formula C5HCl3OS B1607302 2-Formyl-3,4,5-trichlorothiophene CAS No. 66729-79-1

2-Formyl-3,4,5-trichlorothiophene

Cat. No.: B1607302
CAS No.: 66729-79-1
M. Wt: 215.5 g/mol
InChI Key: WHAANKKZROAKJB-UHFFFAOYSA-N
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Description

2-Formyl-3,4,5-trichlorothiophene is a useful research compound. Its molecular formula is C5HCl3OS and its molecular weight is 215.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

66729-79-1

Molecular Formula

C5HCl3OS

Molecular Weight

215.5 g/mol

IUPAC Name

3,4,5-trichlorothiophene-2-carbaldehyde

InChI

InChI=1S/C5HCl3OS/c6-3-2(1-9)10-5(8)4(3)7/h1H

InChI Key

WHAANKKZROAKJB-UHFFFAOYSA-N

SMILES

C(=O)C1=C(C(=C(S1)Cl)Cl)Cl

Canonical SMILES

C(=O)C1=C(C(=C(S1)Cl)Cl)Cl

Key on ui other cas no.

66729-79-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Butyllithium (2.5 molar in tetrahydrofuran, 3.96 mL, 9.9 mmol) is added to a solution of tetrachlorothiophene (2.00 g, 9.01 mmol) in tetrahydrofuran at 0° C. The reaction mixture is stirred at 0° C. for 30 minutes, warmed to room temperature over 45 minutes, treated with N,N-dimethylformamide (0.79 g, 10.8 mmol), stirred for three hours, poured into one molar hydrochloric acid at 4° C. and extracted with ether. The combined organic extracts are washed sequentially with water and brine, dried over MgSO4 and concentrated in vacuo to obtain a brown solid. Flash chromatography of the solid using silica gel and a 5% ethyl acetate in hexane solution gives a beige solid which is recrystallized from ethyl acetate and hexane to obtain the title product as beige needles (1.63 g, 84%, mp 81°-82° C.).
Quantity
3.96 mL
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reactant
Reaction Step One
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2 g
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0.79 g
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reactant
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Yield
84%

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